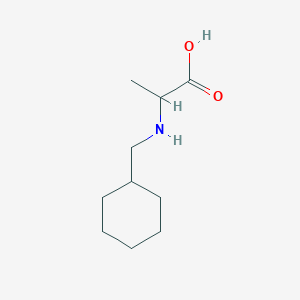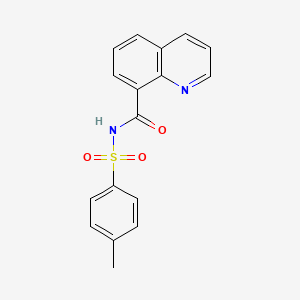
N-(cyclohexylmethyl)alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylmethyl)alanine is an organic compound belonging to the class of amino acids It features a cyclohexylmethyl group attached to the nitrogen atom of alanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(cyclohexylmethyl)alanine can be synthesized through several methods. One common approach involves the alkylation of alanine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions .
Another method involves the use of dendrimeric intermediates. In this approach, dendrimers with a pentaerythritol core are used to obtain N-alkyl-β-amino acids and their esters in a one-pot reaction with friendly reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs the Strecker synthesis, which involves the reaction of an aldehyde with cyanide in the presence of ammonia. This method yields an α-aminonitrile, which is subsequently hydrolyzed to give the desired amino acid .
Análisis De Reacciones Químicas
Types of Reactions
N-(cyclohexylmethyl)alanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amino acids.
Aplicaciones Científicas De Investigación
N-(cyclohexylmethyl)alanine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other organic compounds.
Industry: It is used in the production of pharmaceuticals and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of N-(cyclohexylmethyl)alanine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. For example, it may inhibit enzymes involved in amino acid metabolism, leading to altered cellular functions .
Comparación Con Compuestos Similares
N-(cyclohexylmethyl)alanine can be compared with other similar compounds such as N-(4-iodophenyl)-β-alanine and N-(4-iodophenyl)-N-carboxyethyl-β-alanine. These compounds share structural similarities but differ in their biological activities and applications . This compound is unique due to its specific cyclohexylmethyl group, which imparts distinct chemical and biological properties.
List of Similar Compounds
- N-(4-iodophenyl)-β-alanine
- N-(4-iodophenyl)-N-carboxyethyl-β-alanine
- N-(cyclohexylmethyl)-2-phenyl-beta-alanine
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
2-(cyclohexylmethylamino)propanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h8-9,11H,2-7H2,1H3,(H,12,13) |
Clave InChI |
WJKDLPNPTVIUID-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)NCC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methanamine](/img/structure/B12492300.png)
![5-({3-Chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12492313.png)
![6-{4-[(2-fluorobenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12492320.png)

![Methyl 5-[(diphenylacetyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12492330.png)
![3-[1,1-Bis(4-methoxyphenyl)but-1-en-2-yl]-1-(4-bromobutyl)indole](/img/structure/B12492332.png)
![3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12492336.png)
![2-[4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12492338.png)
![4-hydroxy-2-(thiomorpholin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12492343.png)
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12492351.png)
![6-[(E)-1H-indol-3-yldiazenyl]quinoline](/img/structure/B12492352.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12492357.png)
![1-[(E)-(4-ethoxy-2-nitrophenyl)diazenyl]piperidine](/img/structure/B12492369.png)

